1,1,1-Trifluoro-4-phenyl-4-sulfanylidenebutan-2-one
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Overview
Description
1,1,1-Trifluoro-4-phenyl-4-sulfanylidenebutan-2-one is an organic compound characterized by the presence of trifluoromethyl, phenyl, and sulfanylidenebutanone groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-4-phenyl-4-sulfanylidenebutan-2-one can be synthesized through a multi-step process involving the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane. The reaction is typically carried out at 20°C in ethyl ether. The process involves a [3+2]-cycloaddition of the reagents, followed by an uncommon [3+6]-cycloaddition with an additional molecule of diphenyldiazomethane. The resulting diadduct undergoes a 1,5-hydride shift and fragmentation with the loss of a nitrogen molecule, leading to the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-phenyl-4-sulfanylidenebutan-2-one undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound participates in [3+2] and [3+6] cycloaddition reactions, as mentioned in the synthetic route.
Substitution Reactions: The presence of the trifluoromethyl group makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Diphenyldiazomethane: Used in cycloaddition reactions.
Ethyl Ether: Common solvent for the reactions.
Major Products Formed
4-(Trifluoromethyl)-1,1,6,6-tetraphenyl-4,6-dihydro-1H-benz[5,6]oxepino[4,5-c]pyrazole: Formed through the cycloaddition reactions.
Scientific Research Applications
1,1,1-Trifluoro-4-phenyl-4-sulfanylidenebutan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology and Medicine:
Industry: May be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-phenyl-4-sulfanylidenebutan-2-one involves its participation in cycloaddition reactions. The compound’s trifluoromethyl and phenyl groups contribute to its reactivity, allowing it to form complex structures through [3+2] and [3+6] cycloadditions. The molecular targets and pathways involved in these reactions include the formation of pyrazole intermediates and subsequent transformations .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: A precursor in the synthesis of 1,1,1-Trifluoro-4-phenyl-4-sulfanylidenebutan-2-one.
1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one: Another compound with similar structural features.
Uniqueness
This compound is unique due to its ability to undergo uncommon cycloaddition reactions, leading to the formation of complex heterocyclic structures. This reactivity sets it apart from other similar compounds and makes it valuable in synthetic organic chemistry .
Properties
CAS No. |
53657-07-1 |
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Molecular Formula |
C10H7F3OS |
Molecular Weight |
232.22 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-phenyl-4-sulfanylidenebutan-2-one |
InChI |
InChI=1S/C10H7F3OS/c11-10(12,13)9(14)6-8(15)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
MDPWQVWAWSXEBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)CC(=O)C(F)(F)F |
Origin of Product |
United States |
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